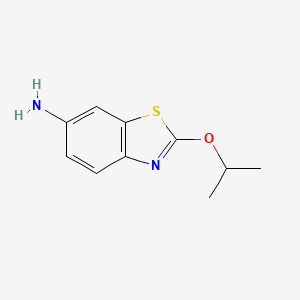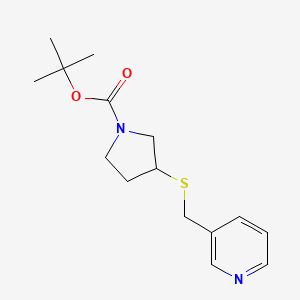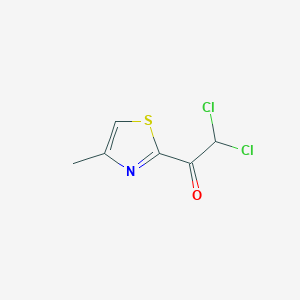
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a thiazole ring substituted with a methyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of 4-methyl-2-aminothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) at room temperature.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Agriculture: Utilized in the development of agrochemicals such as herbicides and fungicides.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The presence of the thiazole ring and chlorine atoms enhances its binding affinity and specificity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylthiazole: Similar structure but lacks the chlorine atoms and has different biological activities.
4-Methylthiazole: Lacks the dichloroacetyl group, resulting in different reactivity and applications.
2,4-Disubstituted Thiazoles: These compounds have substituents at different positions on the thiazole ring, leading to varied biological activities and applications
Uniqueness
2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is unique due to the presence of both chlorine atoms and the thiazole ring, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
87830-82-8 |
|---|---|
Formule moléculaire |
C6H5Cl2NOS |
Poids moléculaire |
210.08 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C6H5Cl2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,5H,1H3 |
Clé InChI |
KRXYIJCHJJUYOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


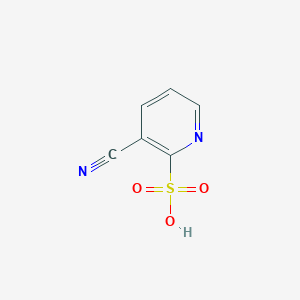
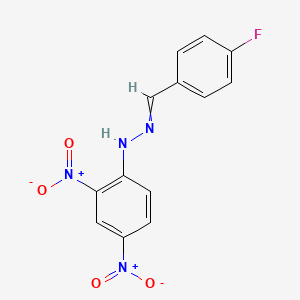

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
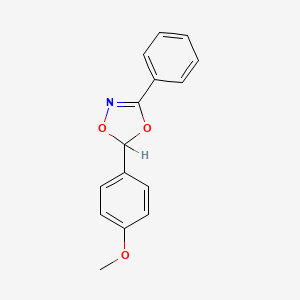
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
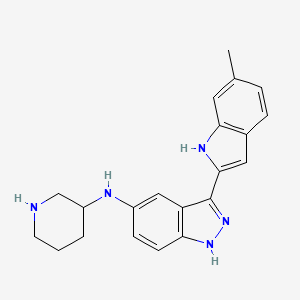
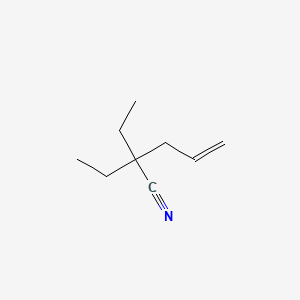
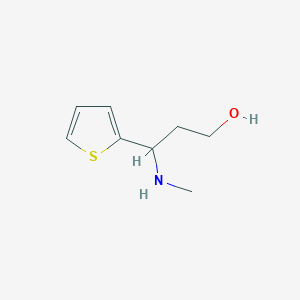
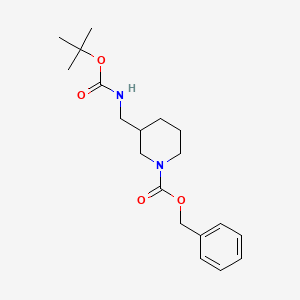

![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
